Ascorbyl stearate

Catalog No.
S944073
CAS No.
10605-09-1
M.F
C24H42O7
M. Wt
442.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ascorbyl stearate

CAS Number

10605-09-1

Product Name

Ascorbyl stearate

IUPAC Name

[2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyethyl] octadecanoate

Molecular Formula

C24H42O7

Molecular Weight

442.6 g/mol

InChI

InChI=1S/C24H42O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(26)30-18-19(25)23-21(27)22(28)24(29)31-23/h19,23,25,27-28H,2-18H2,1H3

InChI Key

LITUBCVUXPBCGA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O
  • Antioxidant Properties

    Ascorbyl stearate is a derivative of Vitamin C, known for its antioxidant properties. However, ascorbyl stearate's antioxidant capacity is generally considered weaker than ascorbic acid itself []. Some research explores if ascorbyl stearate might offer any unique antioxidant benefits, but more investigation is needed [].

  • Delivery System for Ascorbic Acid

    Due to its fat-soluble nature, ascorbyl stearate has been explored as a potential delivery system for ascorbic acid. Ascorbic acid is water-soluble and has limitations in bioavailability. In theory, ascorbyl stearate could improve absorption; however, research findings on this application are inconclusive [].

Ascorbyl stearate is a chemical compound classified as an ester formed from the reaction of ascorbic acid (vitamin C) and stearic acid, a long-chain saturated fatty acid. Its chemical formula is C24H42O7C_{24}H_{42}O_{7}. Ascorbyl stearate is notable for its antioxidant properties, making it valuable in various applications, particularly in the food and cosmetic industries. It serves as a source of vitamin C and contributes to the stability and preservation of products by preventing oxidative degradation.

In food science, ascorbyl stearate functions as an antioxidant. It helps prevent fats and oils from turning rancid by scavenging free radicals that can initiate oxidation []. The exact mechanism involves the donation of a hydrogen atom from the ascorbic acid moiety to the free radical, neutralizing its damaging potential.

Ascorbyl stearate is generally considered safe for use in food additives at regulated levels. The United States Department of Agriculture (USDA) restricts its use in margarine to 0.02% individually or in combination with other antioxidants [].

Typical of esters:

  • Hydrolysis: In the presence of water, ascorbyl stearate can break down into ascorbic acid and stearic acid. This reaction is catalyzed by acids or bases.
  • Oxidation: As an antioxidant, ascorbyl stearate can neutralize free radicals, thus preventing oxidative damage. It can be oxidized to form dehydroascorbic acid under certain conditions, which is less biologically active than its parent compound .
  • Nucleophilic Attack: The ester bond can be susceptible to nucleophilic attack, leading to the formation of various derivatives depending on the nucleophile involved .

Ascorbyl stearate exhibits significant biological activity due to its antioxidant properties. It has been shown to:

  • Induce Apoptosis: Research indicates that ascorbyl stearate can promote cell death in cancer cells by inducing oxidative stress and disrupting mitochondrial function. This process involves changes in mitochondrial membrane permeability and the release of cytochrome c, leading to apoptosis .
  • Cell Cycle Interference: Studies have suggested that ascorbyl stearate interferes with the cell cycle at the sub-G0/G1 phase, indicating its potential role in cancer therapy through mechanisms that induce cell death .

The synthesis of ascorbyl stearate typically involves:

  • Esterification Reaction: Ascorbic acid is reacted with stearic acid in the presence of a catalyst (often sulfuric acid) to form ascorbyl stearate. This reaction generally requires heat to facilitate the formation of the ester bond.
  • Purification: Following synthesis, the product may be purified through crystallization or chromatography to remove unreacted starting materials and by-products .
  • Characterization: The synthesized compound is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

Ascorbyl stearate has various applications across different fields:

  • Food Industry: Used as an antioxidant food additive (E number E305) in products such as margarine to prevent rancidity and extend shelf life .
  • Cosmetics: Incorporated into skincare and cosmetic formulations for its antioxidant properties, enhancing product stability and providing skin benefits associated with vitamin C .
  • Pharmaceuticals: Explored for potential therapeutic applications due to its ability to induce apoptosis in cancer cells.

Ascorbyl stearate shares similarities with other vitamin C esters but has unique properties due to its specific fatty acid composition. Here are some comparable compounds:

CompoundCompositionUnique Features
Ascorbyl PalmitateAscorbic acid + Palmitic acidSimilar antioxidant properties; used in food products
Ascorbyl DipalmitateDiester of ascorbic acid + Palmitic acidHigher fatty acid content; more stable under heat
Erythorbic AcidIsomer of ascorbic acidUsed primarily in hair and nail products; less potent antioxidant than ascorbic acid
Sodium ErythorbateSodium salt of erythorbic acidCommonly used in food preservation; less effective than vitamin C derivatives

Ascorbyl stearate's uniqueness lies in its specific fatty acid chain (stearic acid), which affects its solubility, stability, and application efficacy compared to other vitamin C derivatives . Its ability to penetrate skin effectively while providing antioxidant benefits makes it particularly valuable in cosmetic formulations.

Physical Description

White or yellowish, white powder with a citrus-like odour

XLogP3

7.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

442.29305367 g/mol

Monoisotopic Mass

442.29305367 g/mol

Heavy Atom Count

31

UNII

7Z1QT341US

Wikipedia

Ascorbyl_stearate

Use Classification

Food additives
Food Additives -> ANTIOXIDANT; -> JECFA Functional Classes
Cosmetics -> Antioxidant

Dates

Modify: 2023-08-15

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